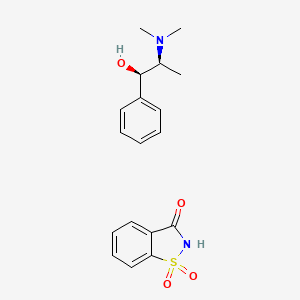
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione is an organic compound with the molecular formula C17H16O4 It is known for its unique structure, which includes two methoxyphenyl groups attached to an oxane-2,6-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-methoxyphenyl)oxane-2,6-dione typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxane-2,6-dione core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(4-methoxyphenyl)oxane-2,6-dione involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and π-π interactions, while the oxane-2,6-dione core can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Bis(4-hydroxyphenyl)oxane-2,6-dione: Similar structure but with hydroxy groups instead of methoxy groups.
4,4-Bis(4-chlorophenyl)oxane-2,6-dione: Similar structure but with chloro groups instead of methoxy groups.
4,4-Bis(4-nitrophenyl)oxane-2,6-dione: Similar structure but with nitro groups instead of methoxy groups.
Uniqueness
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione is unique due to its methoxy groups, which can enhance its solubility and reactivity compared to its analogs. The presence of methoxy groups also allows for further functionalization, making it a versatile compound for various applications.
Propiedades
Número CAS |
79564-33-3 |
|---|---|
Fórmula molecular |
C19H18O5 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
4,4-bis(4-methoxyphenyl)oxane-2,6-dione |
InChI |
InChI=1S/C19H18O5/c1-22-15-7-3-13(4-8-15)19(11-17(20)24-18(21)12-19)14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3 |
Clave InChI |
UGMJMEVYADPJQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CC(=O)OC(=O)C2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
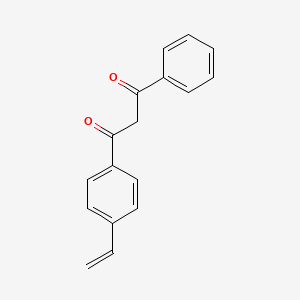
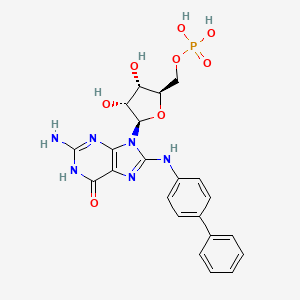
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
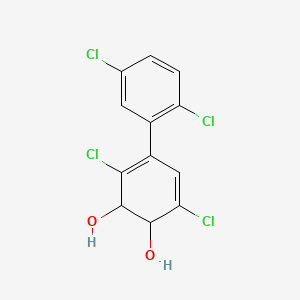
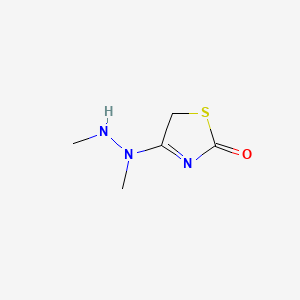
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
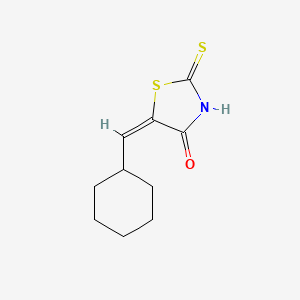

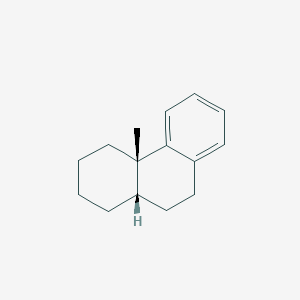
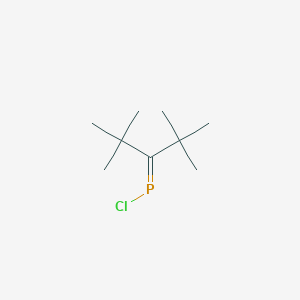
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
